Pentanedioate can be derived from natural sources or synthesized through several chemical methods. It is found in trace amounts in certain plant species and can also be produced biologically by fermentation processes involving specific microorganisms.
Pentanedioate belongs to the class of dicarboxylic acids. It is recognized for its involvement in metabolic pathways, particularly in the metabolism of fatty acids and amino acids.
Pentanedioate can be synthesized through various methods, each involving different precursors and conditions:
The molecular structure of pentanedioate consists of a linear chain of five carbon atoms with two carboxylic acid groups at each end:
Pentanedioate participates in various chemical reactions:
The mechanism by which pentanedioate acts within biological systems primarily involves its role as a metabolic intermediate:
Pentanedioate has several scientific and industrial applications:
The isolation and characterization of glutaric acid derivatives emerged indirectly through early 20th-century biochemical research. While glutaric acid itself wasn't the initial focus, foundational work on glutamate laid essential groundwork. In 1907, Japanese chemist Kikunae Ikeda, a professor at Tokyo Imperial University, successfully isolated, purified, and identified monosodium L-glutamate (MSG) as the principal umami component in kelp (Saccharina japonica). He secured a production patent shortly after this discovery. By 1909, Ikeda partnered with entrepreneur Saburosuke Suzuki to initiate the first industrial production of MSG. Their initial method relied on the hydrochloric acid hydrolysis of vegetable proteins (e.g., wheat gluten or soybean meal) to disrupt peptide bonds, followed by isolation and purification of glutamic acid hydrochloride, which was then converted to MSG. This extraction process faced significant technical limitations, including low yields and high costs, restricting large-scale production [1].
Subsequent decades witnessed substantial innovation aimed at overcoming these limitations. Direct chemical synthesis methods emerged, notably using acrylonitrile as a starting material from 1962 to 1973. This process involved the optical resolution of racemic dl-glutamic acid through preferential crystallization. A pivotal advancement arrived in 1956 with the introduction of microbial fermentation. This biotechnology leveraged specific bacterial strains (e.g., Corynebacterium glutamicum) to efficiently convert carbohydrate feedstocks into L-glutamic acid. The fermentation process offered overwhelming advantages: a dramatic reduction in production costs and a significantly lower environmental impact compared to extraction or chemical synthesis. These benefits prompted a global shift, with all major glutamate manufacturers adopting fermentation. Today, global MSG production via fermentation exceeds 2 million metric tons annually, demonstrating the profound impact of this technological evolution. Future growth likely hinges on further biotechnological innovations [1].
Table 1: Historical Milestones in Glutamate/Pentanedioate-Related Production
Year | Event | Key Innovator/Company | Significance |
---|---|---|---|
1907 | Isolation & identification of MSG from kelp | Kikunae Ikeda | Discovery of umami taste; foundation for glutamate chemistry |
1909 | Industrial MSG production (acid hydrolysis of proteins) | Ikeda & Suzuki | First commercial production, though inefficient |
1956 | Development of direct fermentation process for glutamate | Unknown (Industrial Adoption) | Revolutionized production: cost-effective, sustainable scale-up |
1962-1973 | Chemical synthesis from acrylonitrile (with optical resolution) | Various Chemical Companies | Alternative route to chemical production, later superseded by fermentation |
Present | Global fermentation capacity (~2 million tons/year MSG) | Industry-wide | Dominant production method, enabling vast industrial use of glutamate derivatives |
Pentanedioic acid is systematically named based on the IUPAC rules for carboxylic acids. The root "pentane" indicates a five-carbon chain, and the suffix "-dioic acid" signifies two carboxylic acid functional groups (-COOH) located at the terminal carbons (C1 and C5). Its linear structure is denoted as HOOC-(CH₂)₃-COOH. The term glutaric acid remains a widely accepted common name, originating from its historical association with glucose ("glucose" -> "glutaric") during early studies of sugar oxidation products [3] [5].
Salts and Esters: The dianion (fully deprotonated form) is termed pentanedioate or glutarate. Esters are named by replacing the "-ic acid" suffix with "-ate" and specifying the alkyl groups attached to the carboxylate oxygens. The simplest and most industrially relevant diester is dimethyl pentanedioate (synonymously dimethyl glutarate, DMF), with the formula CH₃OOC-(CH₂)₃-COOCH₃ and CAS Registry Number 1119-40-0. Its molecular weight is 160.17 g/mol, and its structure features a flexible three-methylene bridge between the two ester functionalities [2] [3] [7].
Structural Characteristics: The molecule adopts extended conformations in the solid state and exhibits significant conformational flexibility (rotation around C-C bonds) in solution. The methylene (CH₂) groups confer hydrophobicity, while the polar carbonyl groups (C=O) of the carboxylic acids or esters contribute to solubility in polar organic solvents. This amphiphilic nature influences its physical properties and reactivity. The distance between the carboxyl groups (~5.2 Å in extended conformation) is optimal for forming cyclic intermediates or chelating metal ions, relevant in coordination chemistry and polymer synthesis [3] [5].
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